

Spectroscopic Analysis of n-Allylformamide: A Technical Guide

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Compound of Interest

Compound Name: *n*-Allylformamide

Cat. No.: B096785

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Note to the Reader: Despite a comprehensive search of public spectroscopic databases and scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **n-Allylformamide** could not be located. Therefore, this guide will focus on the standardized experimental protocols and analytical workflows that would be employed to acquire and interpret such data. The data tables remain templates to be populated once experimental data is obtained.

Introduction

n-Allylformamide (C_4H_7NO) is a secondary amide containing both an allyl group and a formyl group attached to a nitrogen atom. The structural elucidation and confirmation of such a molecule are critically dependent on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

This technical guide outlines the standard methodologies for acquiring and analyzing the 1H NMR, ^{13}C NMR, IR, and MS data for a compound such as **n-Allylformamide**.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions based on the structure of **n-Allylformamide** allow for an estimation of the expected spectroscopic features. These

predictions are crucial for setting up experimental parameters and for the eventual interpretation of the acquired spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, **n-Allylformamide** is expected to exist as a mixture of E and Z rotamers (conformational isomers), which would result in two distinct sets of signals in both ^1H and ^{13}C NMR spectra. The relative ratio of these rotamers can be determined by integrating the corresponding peaks.

Table 1: Predicted ^1H NMR Data for **n-Allylformamide**

Atom Label	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
H-C=O	-8.1 - 8.3	Singlet (s) / Doublet (d)	- / $J \approx 1\text{-}2$ Hz (long-range)	Two signals expected for E/Z rotamers.
N-H	-6.5 - 7.5	Broad Singlet (br s)	-	Position is solvent and concentration dependent.
H-C α	-5.7 - 5.9	Dddd	$J \approx 17, 10, 6, 1.5$ Hz	Complex multiplet due to coupling with vinyl and methylene protons.
H-C β (trans)	-5.2 - 5.3	Dq	$J \approx 17, 1.5$ Hz	
H-C β (cis)	-5.1 - 5.2	Dq	$J \approx 10, 1.5$ Hz	
H-Cy	-3.8 - 4.0	Ddt	$J \approx 6, 1.5, 1.5$ Hz	Two signals expected for E/Z rotamers.

Predicted in CDCl_3 solvent.

Table 2: Predicted ^{13}C NMR Data for **n-Allylformamide**

Atom Label	Predicted Chemical Shift (δ , ppm)	Notes
C=O	~160 - 165	Two signals expected for E/Z rotamers.
C α	~132 - 134	
C β	~116 - 118	
C γ	~42 - 47	Two signals expected for E/Z rotamers.

Predicted in CDCl_3 solvent.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions characteristic of the secondary amide and allyl functional groups.

Table 3: Predicted IR Absorption Bands for **n-Allylformamide**

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~3300	Medium, Sharp	N-H Stretch	Secondary Amide
~3080	Medium	=C-H Stretch	Alkene
~2930, ~2870	Medium	C-H Stretch (sp ³)	Alkyl
~1670	Strong	C=O Stretch (Amide I)	Amide
~1645	Medium	C=C Stretch	Alkene
~1540	Strong	N-H Bend (Amide II)	Amide
~990, ~920	Strong	=C-H Out-of-Plane Bend	Alkene

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for **n-Allylformamide**

m/z Value	Predicted Relative Intensity	Possible Fragment Ion	Notes
85	Medium	[C ₄ H ₇ NO] ⁺ •	Molecular Ion (M ⁺ •)
84	Medium	[M-H] ⁺	
56	High	[C ₃ H ₄ N] ⁺	Loss of formyl radical (•CHO)
44	High	[CH ₂ N=CH ₂] ⁺	α-cleavage
41	High	[C ₃ H ₅] ⁺	Allyl cation
30	Medium	[CH ₄ N] ⁺	

Experimental Protocols

The following sections describe standard operating procedures for the spectroscopic analysis of a liquid sample like **n-Allylformamide**.

Nuclear Magnetic Resonance (NMR)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical environment, connectivity, and stereochemistry of the nuclei.

Methodology:

- **Sample Preparation:** A solution is prepared by dissolving approximately 5-10 mg of **n-Allylformamide** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** The experiment is conducted on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.
- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where all carbon signals appear as singlets. Due to the lower natural abundance and sensitivity of ^{13}C , more scans are required. Typical parameters include a 30° pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.
- **Data Processing:** The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most common. A single drop of **n-Allylformamide** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (NaCl or KBr).
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty ATR crystal (or clean salt plates) is recorded first.
- Acquisition: The sample is scanned. The instrument passes an infrared beam through the sample and the resulting interferogram is recorded by the detector. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.

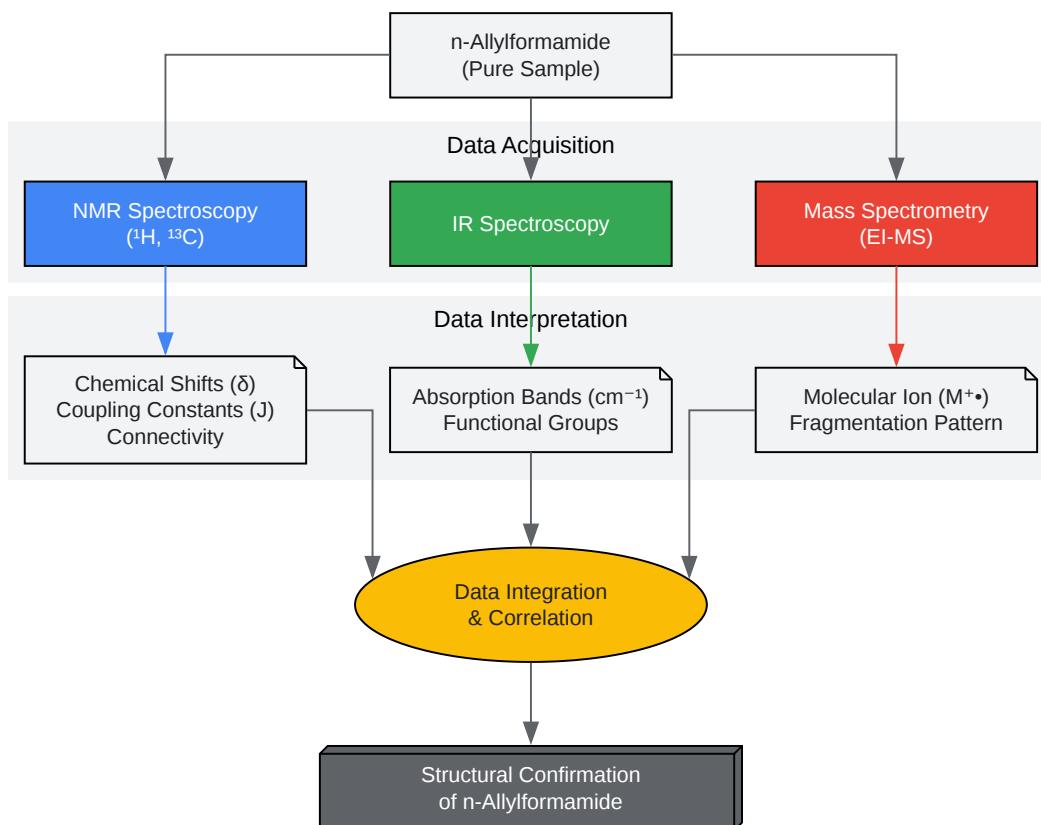
Methodology:

- Sample Preparation: The sample is diluted to a low concentration (e.g., ~100 $\mu\text{g}/\text{mL}$) in a volatile solvent such as methanol or acetonitrile.
- Sample Introduction: The diluted sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion using a syringe pump or through a Gas Chromatography (GC) inlet for separation from impurities.

- Ionization: Electron Ionization (EI) is a standard method for volatile small molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualization of Analytical Workflow

The logical flow from sample to structural confirmation can be visualized as a clear pathway, integrating the results from each spectroscopic technique.

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Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

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